molecular formula C25H31N3 B12121662 6-decyl-7-methyl-6H-indolo[2,3-b]quinoxaline

6-decyl-7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12121662
M. Wt: 373.5 g/mol
InChI Key: WRNNSRJKZMNNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes: The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives involves a multi-step protocol. Starting from either isatin or 5-fluoroisatin , the following steps are typically employed:

Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6H-indolo[2,3-b]quinoxaline derivatives participate in various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution
Common Reagents and Conditions:
  • Oxidation : Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
  • Reduction : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Substitution : Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products: The specific products formed depend on the reaction conditions and substituents present. Detailed analysis of individual derivatives would reveal their unique reactivity profiles.

Scientific Research Applications

6H-indolo[2,3-b]quinoxalines find applications in:

  • Chemistry : DNA duplex stabilization, intercalation studies.
  • Biology : Antimalarial properties.
  • Medicine : Anticancer activities.
  • Industry : Potential as agrochemicals, pharmaceuticals, and more[1,2].

Mechanism of Action

The exact mechanism by which 6H-indolo[2,3-b]quinoxalines exert their effects varies. They may interact with DNA, proteins, or other cellular components. Further research is needed to elucidate their precise molecular targets and pathways.

Comparison with Similar Compounds

While 6H-indolo[2,3-b]quinoxalines share structural features with ellipticine, their unique substituents and functional groups set them apart. Similar compounds include other indolo[2,3-b]quinoxalines and related heterocyclic molecules.

Properties

Molecular Formula

C25H31N3

Molecular Weight

373.5 g/mol

IUPAC Name

6-decyl-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C25H31N3/c1-3-4-5-6-7-8-9-12-18-28-24-19(2)14-13-15-20(24)23-25(28)27-22-17-11-10-16-21(22)26-23/h10-11,13-17H,3-9,12,18H2,1-2H3

InChI Key

WRNNSRJKZMNNBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.